molecular formula C9H9BO2S B1611851 (3-Methylbenzo[b]thiophen-2-yl)boronic acid CAS No. 912331-27-2

(3-Methylbenzo[b]thiophen-2-yl)boronic acid

Cat. No.: B1611851
CAS No.: 912331-27-2
M. Wt: 192.05 g/mol
InChI Key: CSWLIEDSUBZBDL-UHFFFAOYSA-N
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Description

(3-Methylbenzo[b]thiophen-2-yl)boronic acid is an organic compound with the molecular formula C9H9BO2S It is a boronic acid derivative of benzo[b]thiophene, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methylbenzo[b]thiophen-2-yl)boronic acid typically involves the borylation of the corresponding halogenated benzo[b]thiophene derivative. One common method is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, where a halogenated benzo[b]thiophene reacts with a boronic acid or boronate ester in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, such as room temperature to 100°C, and in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the product can be achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(3-Methylbenzo[b]thiophen-2-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols and Ketones: Formed through oxidation of the boronic acid group.

    Boranes and Boronate Esters: Formed through reduction reactions.

Scientific Research Applications

(3-Methylbenzo[b]thiophen-2-yl)boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Methylbenzo[b]thiophen-2-yl)boronic acid is unique due to the presence of both the methyl group and the boronic acid group on the benzo[b]thiophene ring

Properties

IUPAC Name

(3-methyl-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWLIEDSUBZBDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=CC=CC=C2S1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20590216
Record name (3-Methyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

912331-27-2
Record name (3-Methyl-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20590216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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